N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide
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Description
“N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide” is a complex organic compound. It contains several functional groups, including an amide, a phenyl ring, a piperidine ring, and an oxadiazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Scientific Research Applications
Metabolism and Pharmacokinetics
Studies on compounds similar to N-(4-{5-[1-(3-methoxybenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide often focus on their metabolism and pharmacokinetics. For example, the metabolism and disposition of [14C]BMS-690514, an inhibitor with relevance to epidermal growth factor and vascular endothelial growth factor receptors, was investigated in humans. This study highlighted the compound's absorption, extensive metabolism, and excretion patterns, which are critical for understanding the pharmacological profile and safety of new drugs (Christopher et al., 2010).
Drug-Drug Interaction Studies
Drug-drug interaction studies are essential to determine how new compounds affect or are affected by other medications. For instance, the effect of ketoconazole on the pharmacokinetics of ABT-384, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1, was explored to understand how it interacts with CYP3A, a major enzyme involved in drug metabolism. These studies provide valuable information on potential interactions that could impact the safety and efficacy of a compound (An et al., 2013).
Pharmacological Applications
Understanding the pharmacological applications of compounds structurally related to this compound is crucial for identifying potential therapeutic uses. For example, non-steroidal anti-inflammatory drugs have been studied for their potential in cancer prevention, highlighting the importance of investigating new compounds for their anti-inflammatory and possibly anticancer properties (Castelao et al., 2000).
properties
IUPAC Name |
N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-2-3-10-23-20(27)13-4-9-18-16(11-13)19-17(12-24-18)21(28)26(25-19)15-7-5-14(22)6-8-15/h4-9,11-12,25H,2-3,10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMTVPYVSQXUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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